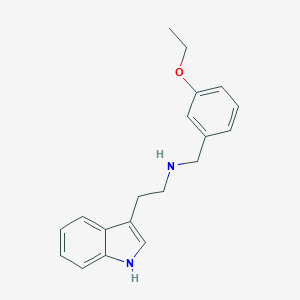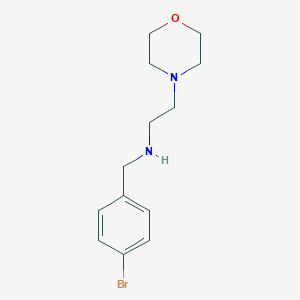![molecular formula C11H14N2O B503875 (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE](/img/structure/B503875.png)
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction efficiency and yield . The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of renewable resources, such as biomass-derived furan compounds, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
(1-Furan-2-yl-propyl)-methyl-amine: Shares a similar furan ring structure but differs in the alkyl chain length and substitution pattern.
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine: Contains a piperidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3 |
Clé InChI |
OPHLVQQCUYMCQV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
SMILES canonique |
CN1C=CC=C1CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B503796.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B503797.png)

![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B503799.png)
![2-[(4-Bromobenzyl)amino]-1-phenylethanol](/img/structure/B503800.png)



![N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B503808.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B503810.png)
![2-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B503811.png)
![N'-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503812.png)


